4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one
Overview
Description
4-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C9H6BrFO It is a derivative of indanone, characterized by the presence of bromine and fluorine atoms on the indanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one typically involves the bromination and fluorination of 2,3-dihydro-1H-inden-1-one. The process can be carried out using bromine and a fluorinating agent under controlled conditions to ensure selective substitution at the desired positions on the indanone ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and fluorination reactions. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to obtain the final product with high efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under mild conditions to replace the bromine or fluorine atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized indanone derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
4-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Bromo-2,3-dihydro-1H-inden-1-one: Lacks the fluorine atom, which may affect its reactivity and applications.
5-Fluoro-2,3-dihydro-1H-inden-1-one:
2,3-Dihydro-1H-inden-1-one: The parent compound without any halogen substitutions, used as a starting material for various derivatives.
Uniqueness: 4-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual substitution makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
4-bromo-5-fluoro-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFO/c10-9-6-2-4-8(12)5(6)1-3-7(9)11/h1,3H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVKCVNXTBXSOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=C(C=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935681-01-9 | |
Record name | 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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